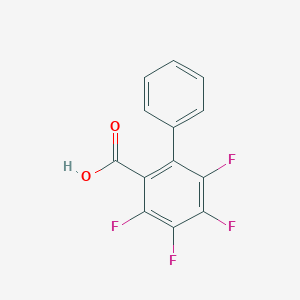

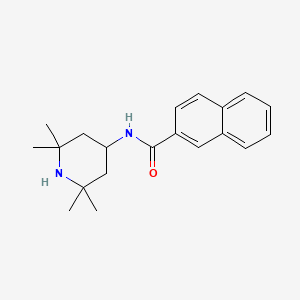

3,4,5,6-tetrafluoro-2-biphenylcarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related fluorinated biphenyl compounds involves complex chemical reactions, often starting from simpler fluorinated benzene derivatives. For example, in the study by Orthaber et al. (2010), pure 2,3,5,6-tetrafluoroterephthalic acid, a structurally similar compound, was obtained in high yields by reacting 1,2,4,5-tetrafluorobenzene with n-butyllithium in tetrahydrofuran (THF) followed by carbonation with CO2, showcasing a method that might be adaptable for synthesizing 3,4,5,6-tetrafluoro-2-biphenylcarboxylic acid (Orthaber, Seidel, Belaj, Albering, Pietschnig, & Ruschewitz, 2010).

Molecular Structure Analysis

The molecular structure of fluorinated biphenyls is often characterized by a high degree of planarity and rigidity due to the presence of fluorine atoms, which exert strong electronic effects on the biphenyl core. Leroux et al. (2004) discussed the configurational stability of ortho, ortho'-tetrafluoro substituted biphenyls, highlighting the significant torsional barrier for racemization, which could be relevant for understanding the structural stability of this compound (Leroux, Maurin, Nicod, & Scopelliti, 2004).

Chemical Reactions and Properties

Fluorinated biphenyl compounds participate in various chemical reactions, often influenced by the electron-withdrawing nature of the fluorine atoms. Pimenova et al. (2003) synthesized a compound by reacting pentafluoroacetophenone with dimethyl oxalate, which could be a model reaction for understanding how this compound might react under similar conditions (Pimenova, Krasnych, Goun, & Miles, 2003).

Physical Properties Analysis

The physical properties of this compound, like other fluorinated compounds, are likely to be distinct, with high thermal and chemical stability. Wen et al. (1994) explored the mesomorphic behavior of similar fluorinated biphenyl compounds, which can provide insights into the liquid crystalline properties that this compound might exhibit (Wen, Tian, & Chen, 1994).

Chemical Properties Analysis

The chemical properties of this compound are influenced by the fluorine atoms' strong electronegativity, which affects its reactivity and interaction with other molecules. Studies on similar fluorinated compounds, such as the work by Fielding and Shirley (1989), which explored the synthesis and reactions of tetrafluorosulphobenzoic acids, can shed light on the potential reactivity and applications of this compound in various chemical contexts (Fielding & Shirley, 1989).

Safety and Hazards

properties

IUPAC Name |

2,3,4,5-tetrafluoro-6-phenylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F4O2/c14-9-7(6-4-2-1-3-5-6)8(13(18)19)10(15)12(17)11(9)16/h1-5H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJDXAOGNWRGBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]acetamide](/img/structure/B5619544.png)

![(4R)-N-ethyl-1-(2-furoyl)-4-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-L-prolinamide](/img/structure/B5619567.png)

![8-chloro-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B5619568.png)

![N-({1-[(6-chloro-2H-chromen-3-yl)methyl]piperidin-3-yl}methyl)-2-furamide](/img/structure/B5619575.png)

![N-(2,3-dihydro-1H-inden-2-yl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5619594.png)

![2-methyl-N-(pyridin-2-ylmethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5619621.png)

![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]chromane-3-carboxamide](/img/structure/B5619636.png)

![10-(4-chlorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5619639.png)